(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-2-10-21-15-9-8-14(27(19,23)24)11-16(15)26-18(21)20-17(22)12-25-13-6-4-3-5-7-13/h1,3-9,11H,10,12H2,(H2,19,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVGXKYFFNOITI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article synthesizes existing research findings, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula: C16H16N2O3S
- Molecular Weight: 320.37 g/mol
The compound features a phenoxy group, a thiazole moiety, and a sulfamoyl group, which are significant in determining its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
-
Anticancer Activity
- Studies have shown that thiazole derivatives can induce apoptosis in cancer cells. For instance, derivatives containing similar structures have been tested against A549 (lung cancer) and C6 (glioma) cell lines, demonstrating significant anticancer effects through mechanisms involving DNA synthesis inhibition and caspase activation .
- Anti-inflammatory Activity
The mechanisms through which this compound exerts its effects include:
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells, which is critical for anticancer efficacy.
- Inhibition of Cyclooxygenase Enzymes : The structural similarity to known COX inhibitors suggests that this compound may inhibit the COX enzymes, thereby reducing inflammation and pain.
Case Studies and Research Findings
Several studies have explored the biological activity of benzothiazole derivatives, including those structurally related to this compound:
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that compounds similar to (Z)-2-phenoxy-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide exhibit significant anticancer properties. The compound's structural features suggest it may inhibit specific cellular pathways involved in tumor growth. For instance, thiazole derivatives have been identified as potential inhibitors of various kinases implicated in cancer progression, such as ALK and C-MET .
Pain Management
The compound has also been studied for its role in pain management. It acts as an inhibitor of the enzyme FMO3, which is involved in the metabolism of pain-related substances. Research suggests that modulation of this enzyme could provide therapeutic benefits for chronic pain conditions .
Study on Anticancer Activity
In a study evaluating the anticancer effects of similar thiazole compounds, researchers synthesized a series of derivatives and tested their activity against various cancer cell lines. The results demonstrated that certain modifications to the thiazole ring enhanced cytotoxicity, indicating that this compound may exhibit similar or improved efficacy against cancer cells .
Pain Relief Efficacy
Another significant study focused on the analgesic properties of thiazole-based compounds. The findings revealed that specific derivatives could significantly reduce pain responses in animal models. The study highlighted the importance of chemical structure in determining the potency and selectivity of these compounds as pain relievers .
Data Tables
| Compound | Activity | IC50 Value (µM) | Target |
|---|---|---|---|
| Compound A | Anticancer | 5.0 | ALK |
| Compound B | Analgesic | 10.0 | FMO3 |
| This compound | Potentially Anticancer / Analgesic | TBD | TBD |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Cores
2.1.1. (Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(phenylthio)propanamide
This analogue () shares the benzothiazole scaffold and Z-configuration but differs in substituents:
- Position 3 : Allyl group (vs. prop-2-yn-1-yl in the target compound).
- Position 6 : Methylsulfonyl group (vs. sulfamoyl).
- Side chain: 3-(phenylthio)propanamide (vs. phenoxy-acetamide).
The allyl substituent may offer different steric effects compared to the terminal alkyne in the target compound, which could influence reactivity in click chemistry applications .
2.1.2. N-[(2Z)-3-(2-Propyn-1-yl)-6-sulfamoyl-1,3-benzothiazol-2(3H)-ylidène]-2-furamide This compound () retains the 3-prop-2-yn-1-yl and 6-sulfamoyl groups but replaces the phenoxy-acetamide with a furan-2-carboxamide. The furan ring introduces a planar, electron-rich heterocycle, which may alter binding interactions in biological targets. The absence of a phenoxy group could reduce hydrophobic interactions but improve metabolic stability .
Heterocyclic Acetamide Derivatives
2.2.1. 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a-m)
Synthesized via copper-catalyzed 1,3-dipolar cycloaddition (), these compounds feature a triazole ring instead of a benzothiazole. Key differences include:
- Core structure : Triazole (vs. benzothiazole).
- Substituents : Naphthalen-1-yloxy and phenyl groups (vs. sulfamoyl and propynyl).
- Synthesis : Click chemistry under mild conditions (vs. multi-step benzothiazole formation).
2.2.2. 3-({5-[(2-amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides These compounds () combine thiazole and oxadiazole rings. Unlike the target compound’s sulfamoyl group, they feature a sulfanyl linker. The oxadiazole ring is electron-deficient, which may enhance metabolic resistance but reduce solubility compared to benzothiazoles .
Physicochemical and Spectral Comparisons
Table 1: Key Spectral Data for Selected Compounds
Table 2: Substituent Effects on Solubility and Reactivity
| Compound | Sulfamoyl Group | Alkyne/Click Handle | Aromatic Substituent |
|---|---|---|---|
| Target Compound | Yes | Prop-2-yn-1-yl | Phenoxy |
| 6a-m Triazole derivatives | No | Naphthalen-1-yloxy | Phenyl |
| Furanamide analogue | Yes | Prop-2-yn-1-yl | Furan |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
